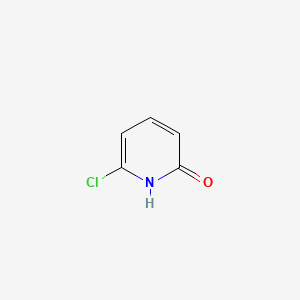

6-Chloropyridin-2-ol

Description

The exact mass of the compound 6-Chloropyridin-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148331. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Chloropyridin-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloropyridin-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-3H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLNNBQDAAGDAHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022268 | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16879-02-0, 73018-09-4 | |

| Record name | 6-Chloro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16879-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloropyridin-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016879020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073018094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-hydroxypyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148331 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloropyridin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Analysis: FTIR Characterization of 6-Chloropyridin-2-ol

Executive Summary

6-Chloropyridin-2-ol (CAS: 16879-75-3), often synonymous with its tautomer 6-chloro-2(1H)-pyridinone , is a critical heterocyclic intermediate in the synthesis of COX-2 inhibitors, agrochemicals, and metalloproteinase inhibitors.[1]

The infrared spectroscopic analysis of this compound is non-trivial due to the lactam-lactim tautomerism , which is heavily influenced by the physical state (solid vs. solution) and the sampling matrix. This guide provides a definitive protocol for the FTIR characterization of 6-chloropyridin-2-ol, focusing on distinguishing the dominant pyridone (lactam) form in the solid state and identifying the specific vibrational modes modified by the electron-withdrawing chlorine substituent.[1]

Molecular Context: The Tautomeric Challenge

Before analyzing the spectrum, one must understand the species being interrogated. 2-hydroxypyridines exist in a dynamic equilibrium between the lactim (hydroxyl) and lactam (carbonyl/amide) forms.

-

Lactim Form (2-hydroxypyridine): Favored in the gas phase and non-polar solvents.[1]

-

Lactam Form (2-pyridone): Favored in the solid state and polar solvents due to a high dipole moment and the ability to form stable cyclic dimers.[1]

Critical Insight: In standard FTIR analysis (KBr pellet or ATR), the sample is in the solid state. Therefore, the spectrum will predominantly reflect the hydrogen-bonded cyclic dimer of the lactam form , not the free hydroxyl species.

Visualization: Tautomeric Equilibrium & Dimerization[1]

Figure 1: The structural evolution of 6-chloropyridin-2-ol from monomeric tautomers to the stable dimer observed in FTIR.

Experimental Protocol: Self-Validating Methodology

To ensure reproducibility and spectral fidelity, the following protocol minimizes moisture interference (which overlaps with N-H/O-H regions) and ensures homogeneity.

Sample Preparation (KBr Pellet Method)

The KBr pellet method is preferred over ATR for this specific compound to resolve the fine structure of the fingerprint region, though ATR is acceptable for rapid ID.

-

Desiccation: Dry analytical grade KBr powder at 110°C for 2 hours prior to use to eliminate hygroscopic water bands (~3400 cm⁻¹ and 1640 cm⁻¹).

-

Ratio Control: Mix 1.5 mg of 6-Chloropyridin-2-ol with 150 mg of KBr (1:100 ratio).

-

Why? Higher concentrations lead to "bottoming out" of the strong C=O and C-Cl bands, causing absorbance saturation and loss of quantitative peak shape.

-

-

Grinding: Grind in an agate mortar for 2-3 minutes until a fine, uniform powder is achieved.

-

Validation: The powder should not sparkle under light; sparkles indicate large crystallites that cause scattering (Christiansen effect), distorting the baseline.

-

-

Compression: Press at 8-10 tons for 2 minutes under vacuum (to remove trapped air).

Instrumental Parameters

-

Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res for fingerprinting).

-

Scans: 32 (Routine) or 64 (High S/N).

-

Apodization: Boxcar or Strong-Norton-Beer.

-

Range: 4000 – 400 cm⁻¹.[1]

Visualization: Analytical Workflow

Figure 2: Step-by-step FTIR acquisition workflow ensuring data integrity.

Spectral Interpretation & Peak Assignments

The spectrum of 6-chloropyridin-2-ol is dominated by the lactam (pyridone) features.[1] The 6-chloro substituent introduces a mass effect (shifting ring modes) and an inductive effect (shifting C=O).[1]

The Functional Group Region (4000 – 1500 cm⁻¹)

-

N-H Stretch (3200 – 2800 cm⁻¹): Unlike a free amine (sharp peaks), the lactam N-H appears as a broad, intense multi-band system .[1] This broadening is caused by the strong intermolecular hydrogen bonding in the dimer (N-H···O=C).

-

Note: Do not confuse this with carboxylic acid O-H stretches.[1]

-

-

C=O Stretch (1660 – 1640 cm⁻¹): This is the diagnostic band for the pyridone form. In unsubstituted 2-pyridone, this appears near 1650 cm⁻¹.[1] The electron-withdrawing Chlorine at position 6 may cause a slight hypsochromic shift (higher wavenumber) due to the inductive withdrawal of electron density, slightly increasing the double-bond character of the carbonyl, though conjugation effects can compete.

-

Ring Stretching (C=C / C=N) (1620 – 1540 cm⁻¹): Usually 2-3 sharp bands representing the skeletal vibrations of the heterocyclic ring.[1]

The Fingerprint Region (1500 – 400 cm⁻¹)

-

C-Cl Stretch (780 – 720 cm⁻¹): The critical identification band for the halogen.[1] Aryl chlorides typically show strong absorption in this region.[1] For 6-chloropyridin-2-ol, look for a strong, sharp peak around 730-770 cm⁻¹ .[1]

-

Out-of-Plane (oop) C-H Bending (800 – 600 cm⁻¹): Indicative of the substitution pattern on the pyridine ring.[1]

Summary Table of Assignments

| Frequency (cm⁻¹) | Intensity | Assignment | Mechanistic Insight |

| 3200 – 2800 | Strong, Broad | H-bonded amide proton in cyclic dimer.[1] Confirms Lactam form. | |

| 3100 – 3000 | Weak, Shoulder | Aromatic C-H stretching (often buried in N-H band).[1] | |

| 1660 – 1645 | Strong, Sharp | Lactam carbonyl.[1] Distinct from pyridinol C-O stretch.[1] | |

| 1610 – 1580 | Medium | Pyridine ring skeletal vibrations. | |

| 1450 – 1400 | Medium | In-plane bending mixed with ring modes.[1] | |

| 1150 – 1100 | Medium | C-N single bond stretch (ring).[1] | |

| 780 – 720 | Strong | Key ID Peak. Characteristic of Cl substitution on aromatic ring.[1] | |

| ~ 600 | Medium | In-plane ring deformation.[1] |

Troubleshooting & Validation (E-E-A-T)

Common Pitfall: The "Missing" O-H Peak

Observation: Researchers often look for a sharp O-H peak at 3600 cm⁻¹ (phenol-like) and fail to find it.[1] Explanation: This is not an error. As detailed in the Molecular Context, the solid-state equilibrium lies almost entirely with the pyridone (lactam).[1] The absence of a sharp free O-H and the presence of a strong C=O confirms the purity of the crystalline lattice.

Validation Check: Moisture vs. Amide

If the broad band at 3000 cm⁻¹ extends significantly above 3400 cm⁻¹ and lacks structure, your KBr pellet may be wet.[1]

-

Test: Re-dry the KBr and re-run.[1] The amide N-H band should stop around 3200-3300 cm⁻¹, whereas water absorbs strongly up to 3600 cm⁻¹.[1]

Isomeric Differentiation

To distinguish 6-chloro-2-pyridone from its isomer 5-chloro-2-pyridone :

-

Analyze the Fingerprint Region (800-600 cm⁻¹) .[1] The C-H out-of-plane bending patterns differ based on the number of adjacent hydrogen atoms on the ring. 6-chloro substitution leaves a 3,4,5-tri-substituted pattern, while 5-chloro leaves a 3,4,6 pattern.[1]

References

-

National Institute of Standards and Technology (NIST). Infrared Spectroscopy Data for Pyridone Derivatives.[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

-

Royal Society of Chemistry. Tautomerism in 2-Hydroxypyridines.[1] ChemSpider/RSC Journals.[1] Available at: [Link][1]

-

MDPI. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives. (Discusses structural characterization including DFT and spectral data). Available at: [Link][1]

-

Wikipedia. 2-Pyridone: Tautomerism and Spectroscopy.[1] (General overview of the lactam-lactim equilibrium). Available at: [Link][1]

(Note: Specific spectral libraries such as SDBS (AIST Japan) are recommended for viewing the raw digitised spectrum of CAS 16879-75-3 if accessible institutionally.)[1]

Sources

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 6-Chloropyridin-2-ol with Terminal Alkynes

Introduction: Navigating the Synthesis of Substituted Pyridinols

The Sonogashira cross-coupling reaction stands as a cornerstone in modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][3] This guide provides a detailed examination and a robust experimental protocol for a particularly valuable yet challenging application: the Sonogashira coupling of 6-chloropyridin-2-ol with terminal alkynes.

The resulting 6-alkynylpyridin-2-ol scaffolds are of significant interest to researchers in drug discovery and materials science. The pyridinol core is a common motif in biologically active molecules, and the introduction of an alkynyl substituent opens a gateway for further chemical modifications, allowing for the rapid generation of diverse molecular libraries.

However, the coupling of 6-chloropyridin-2-ol presents two primary challenges that necessitate a carefully considered experimental design:

-

Reactivity of the Aryl Chloride: Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions compared to their bromide and iodide counterparts. Overcoming this hurdle requires the selection of a highly active catalyst system.

-

The Ambident Nature of the Pyridinol: The presence of a hydroxyl group on the pyridine ring introduces the potential for side reactions. The acidic proton of the hydroxyl group can react with the basic conditions typically employed in the Sonogashira coupling, potentially leading to catalyst inhibition or undesired byproducts.

This document will address these challenges head-on, providing a comprehensive theoretical background, a detailed and validated experimental protocol, and a troubleshooting guide to empower researchers to successfully navigate this important transformation.

Theoretical Framework: The Catalytic Cycle and Key Considerations

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

The Dual Catalytic Cycle

The Copper Cycle runs concurrently. A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then participates in the transmetalation step of the palladium cycle.[4]

Addressing the Challenges with 6-Chloropyridin-2-ol

-

Catalyst Selection for an Unreactive Chloride: To facilitate the oxidative addition of the less reactive 6-chloropyridin-2-ol, a highly active palladium catalyst is paramount. Catalyst systems employing bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or rationally designed biaryl phosphine ligands (e.g., XPhos, SPhos), are often effective. These ligands promote the formation of the active monoligated Pd(0) species, which is more reactive towards aryl chlorides.

-

The Role of the Hydroxyl Group: The acidic proton of the 2-hydroxyl group on the pyridine ring can be deprotonated by the amine base used in the reaction. This can have several consequences:

-

Altered Substrate Reactivity: The resulting pyridinolate anion is more electron-rich, which can decrease the rate of oxidative addition.

-

Catalyst Inhibition: The pyridinolate could potentially coordinate to the palladium or copper center, impeding catalytic activity.

-

While some Sonogashira reactions tolerate free hydroxyl groups, for a challenging substrate like a chloropyridine, it is often prudent to consider protection of the hydroxyl group. A common strategy is the use of a silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), which is robust under the reaction conditions and can be readily removed post-coupling. However, for the sake of procedural simplicity, this protocol will first focus on the direct coupling without a protecting group, with the understanding that protection may be necessary for optimization.

Experimental Protocol: Sonogashira Coupling of 6-Chloropyridin-2-ol with Phenylacetylene

This protocol provides a starting point for the Sonogashira coupling of 6-chloropyridin-2-ol with phenylacetylene as a model terminal alkyne. Researchers should note that optimization of reaction parameters may be necessary for different terminal alkynes.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 6-Chloropyridin-2-ol | ≥98% | Commercially Available | |

| Phenylacetylene | ≥98% | Commercially Available | Should be freshly distilled if stored for an extended period. |

| PdCl₂(PPh₃)₂ | ≥98% | Commercially Available | Air-stable palladium(II) precatalyst. |

| Copper(I) Iodide (CuI) | ≥98% | Commercially Available | Should be a fine, off-white to light tan powder. |

| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | Commercially Available | Should be freshly distilled from CaH₂. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Inhibitor-free. |

| Saturated aq. NH₄Cl | Prepared in-house | ||

| Ethyl Acetate | ACS Grade | Commercially Available | For extraction. |

| Brine | Prepared in-house | ||

| Anhydrous MgSO₄ or Na₂SO₄ | Commercially Available | For drying. | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

Reaction Setup Workflow

Step-by-Step Procedure

-

Reaction Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloropyridin-2-ol (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

-

Causality: The use of a Schlenk flask and an inert atmosphere is critical to prevent the oxidation of the Pd(0) species and the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction.

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (THF, 5 mL) and anhydrous triethylamine (Et₃N, 3.0 mmol, 3.0 eq.) via syringe.

-

Causality: THF is a good solvent for the reagents, while triethylamine serves as both the base to deprotonate the terminal alkyne and to neutralize the HCl generated during the reaction.

-

-

Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 eq.) dropwise to the stirred suspension at room temperature.

-

Causality: A slight excess of the alkyne is used to ensure complete consumption of the aryl chloride.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 66 °C in THF) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with ethyl acetate (20 mL). c. Filter the mixture through a pad of Celite® to remove the catalyst residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL). d. Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2 x 15 mL) and then with brine (15 mL).

- Causality: The ammonium chloride wash helps to remove the copper salts and any remaining amine base. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(phenylethynyl)pyridin-2-ol.

Data and Expected Outcomes

The following table provides a summary of typical reaction parameters and expected yields for the Sonogashira coupling of 6-chloropyridin-2-ol with various terminal alkynes. Please note that these are representative examples, and optimization may be required for specific substrates.

| Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 6 | Et₃N (3) | THF | 66 | 18 | 65-75 |

| 1-Hexyne | PdCl₂(PPh₃)₂ (3) | 6 | Et₃N (3) | THF | 66 | 24 | 55-65 |

| (Trimethylsilyl)acetylene | PdCl₂(PPh₃)₂ (3) | 6 | Et₃N (3) | THF | 66 | 12 | 70-80 |

| 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (3) | 6 | Et₃N (3) | THF | 66 | 20 | 50-60 |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Deactivation of the catalyst by the pyridinol substrate. | 1. Use a more active catalyst system, e.g., Pd(P(t-Bu)₃)₂ or a palladacycle precatalyst. 2. Ensure all solvents and reagents are rigorously dried. 3. Consider protecting the hydroxyl group as a TBDMS ether. |

| Significant Homocoupling (Glaser Product) | 1. Presence of oxygen in the reaction. 2. High concentration of copper catalyst. | 1. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. 2. Reduce the amount of CuI to 1-2 mol%. Consider a copper-free Sonogashira protocol. |

| Formation of Multiple Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. The terminal alkyne is unstable under the reaction conditions. | 1. Lower the reaction temperature and extend the reaction time. 2. Use a freshly distilled or purified alkyne. |

| Difficulty in Product Purification | 1. Product is highly polar and adheres to silica gel. 2. Co-elution with byproducts. | 1. Use a different stationary phase for chromatography (e.g., alumina). 2. Optimize the eluent system. Consider derivatization of the product to aid in purification. |

Conclusion

The Sonogashira coupling of 6-chloropyridin-2-ol with terminal alkynes is a valuable transformation for the synthesis of functionalized pyridinols. While the inherent challenges of using a less reactive aryl chloride and a potentially interfering hydroxyl group require careful consideration of the reaction conditions, the protocol outlined in this guide provides a solid foundation for success. By understanding the underlying mechanism and potential pitfalls, researchers can effectively troubleshoot and optimize this reaction to access a wide range of novel and potentially valuable molecules for applications in drug discovery and materials science.

References

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. Available at: [Link]

-

Microwave enhanced Sonogashira coupling. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Sonogashira coupling - Wikipedia. Available at: [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst - MDPI. Available at: [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. Available at: [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

-

Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids - MDPI. Available at: [Link]

-

Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. Available at: [Link]

-

Microwave-assisted unprotected Sonogashira reaction in water for the synthesis of polysubstituted aromatic acetylene compounds - Green Chemistry (RSC Publishing). Available at: [Link]

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. Available at: [Link]

-

Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. Available at: [Link]

-

(PDF) Copper-free Sonogashira cross-coupling reactions: an overview - ResearchGate. Available at: [Link]

-

Sonogashira cross-coupling reaction - YouTube. Available at: [Link]

Sources

Application Notes and Protocols for Copper-Catalyzed Reactions Involving 6-Chloropyridin-2-ol

Introduction: The Strategic Importance of 6-Chloropyridin-2-ol in Modern Synthesis

6-Chloropyridin-2-ol is a highly versatile heterocyclic intermediate of significant value to the pharmaceutical, agrochemical, and materials science sectors.[1] Its structure is characterized by a tautomeric equilibrium between the pyridinol and pyridinone forms, presenting two distinct sites for nucleophilic and electrophilic functionalization. The chlorine atom at the 6-position (ortho to the nitrogen) activates the ring for nucleophilic aromatic substitution, while the ambident N/O-nucleophilicity of the pyridinone/pyridinol system allows for selective C-N or C-O bond formation.[2][3]

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type condensations, have emerged as a powerful and economical alternative to palladium-catalyzed methods for the arylation of such scaffolds.[4][5] Copper's abundance, low cost, and unique reactivity profile enable efficient C-N and C-O bond formations that are central to the synthesis of complex molecular architectures found in numerous bioactive compounds.[1][5]

This guide provides an in-depth exploration of copper-catalyzed N- and O-arylation reactions of 6-Chloropyridin-2-ol. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic principles and strategic considerations for successful reaction design and optimization.

Understanding the Core Chemistry: Tautomerism and Ambident Reactivity

The reactivity of 6-Chloropyridin-2-ol is fundamentally governed by its existence as a mixture of two tautomers in solution: 6-chloro-1H-pyridin-2-one and 6-chloropyridin-2-ol. This equilibrium is crucial as it dictates the site of arylation.

-

N-Arylation: Occurs on the nitrogen atom of the 6-chloro-1H-pyridin-2-one tautomer.

-

O-Arylation: Occurs on the oxygen atom of the 6-chloropyridin-2-ol tautomer.

The selectivity between N- and O-arylation can be influenced by several factors, including the choice of base, solvent, ligand, and the nature of the arylating agent.[2][5]

Caption: Tautomeric equilibrium of 6-Chloropyridin-2-ol.

Part 1: Copper-Catalyzed N-Arylation (Goldberg Reaction)

The copper-catalyzed N-arylation of the pyridinone tautomer, a variant of the Goldberg reaction, is a robust method for synthesizing 6-(arylamino)pyridin-2-one derivatives. These structures are prevalent in medicinal chemistry. Mechanistic studies suggest that the reaction proceeds through a Cu(I)/Cu(III) catalytic cycle, facilitated by a suitable ligand.[6][7]

Mechanistic Pathway: The Role of the Copper Catalyst

The catalytic cycle for the N-arylation of 6-chloro-1H-pyridin-2-one is believed to involve several key steps. The active catalyst is a ligand-supported Cu(I) complex.

-

Base-mediated Deprotonation: A base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the pyridinone to form the corresponding pyridin-2-olate anion.

-

Formation of Cu(I)-Amidate: The pyridin-2-olate coordinates to the Cu(I) center.

-

Oxidative Addition: The aryl halide (Ar-X) undergoes oxidative addition to the Cu(I) complex, forming a Cu(III) intermediate. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]

-

Reductive Elimination: The aryl group and the pyridinone nitrogen reductively eliminate from the Cu(III) center, forming the C-N bond of the final product and regenerating the active Cu(I) catalyst.

Caption: Proposed catalytic cycle for the Goldberg N-Arylation.

Protocol 1: N-Arylation with Aryl Iodides/Bromides

This protocol is adapted from established procedures for the N-arylation of hydroxypyridines and is optimized for aryl iodides and bromides, which are generally more reactive than aryl chlorides in copper-catalyzed systems.[1][2] The use of a phenanthroline-based ligand is often crucial for achieving high yields.[2][3]

Materials:

-

6-Chloropyridin-2-ol

-

Aryl iodide or aryl bromide

-

Copper(I) iodide (CuI)

-

4,7-Dimethoxy-1,10-phenanthroline

-

Potassium carbonate (K₂CO₃), finely ground

-

Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

-

Argon or Nitrogen gas supply

-

Schlenk tube or sealed reaction vial

Procedure:

-

Reaction Setup: To a Schlenk tube, add 6-Chloropyridin-2-ol (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), and 4,7-dimethoxy-1,10-phenanthroline (0.1 mmol, 10 mol%).

-

Addition of Base: Add finely ground anhydrous K₂CO₃ (2.0 mmol).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous DMF or dioxane (3-5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 110-130 °C. Stir the reaction mixture vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.

-

Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 6-(arylamino)pyridin-2-one.

Optimization and Data

The choice of ligand, base, and solvent significantly impacts reaction efficiency. While phenanthroline derivatives are highly effective, other ligands like diamines have also been successfully employed.[1][6]

| Catalyst System | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Reference Insight |

| CuI / Phenanthroline Ligand | K₂CO₃ | Dioxane | 110 | 70-95 | Phenanthroline ligands are highly effective for N-arylation of 2-hydroxypyridines.[2][3] |

| CuI / Diamine Ligand | K₃PO₄ | DMF | 130 | 65-90 | Diamine ligands can facilitate coupling, especially with less reactive amides.[1] |

| CuI (ligand-free) | Cs₂CO₃ | DMSO | 120-140 | 40-75 | Ligand-free systems often require higher temperatures and stronger bases.[8] |

Part 2: Copper-Catalyzed O-Arylation (Ullmann Condensation)

The O-arylation of the pyridinol tautomer provides access to 2-aryloxy-6-chloropyridine derivatives. This transformation, a classic Ullmann condensation, is synthetically valuable for creating diaryl ether linkages, which are present in numerous natural products and pharmaceuticals.[4] The selectivity for O- over N-arylation can often be promoted by specific ligand choices and reaction conditions.[2]

Mechanistic Considerations

The mechanism for O-arylation is analogous to the Goldberg reaction but involves a Cu(I)-phenoxide intermediate instead of a Cu(I)-amidate.

-

Formation of Cu(I)-Phenoxide: The pyridinol tautomer is deprotonated by a base, and the resulting anion coordinates to the Cu(I) center.

-

Oxidative Addition: The aryl halide adds to the copper complex, forming a Cu(III) species.

-

Reductive Elimination: The C-O bond is formed via reductive elimination, releasing the 2-aryloxy-6-chloropyridine product and regenerating the Cu(I) catalyst.

Caption: Proposed catalytic cycle for the Ullmann O-Arylation.

Protocol 2: O-Arylation with Aryl Iodides/Bromides

This protocol is based on conditions developed for the selective O-arylation of 3-hydroxypyridines, utilizing a β-diketone ligand which favors the formation of the Cu(I)-phenoxide intermediate.[2]

Materials:

-

6-Chloropyridin-2-ol

-

Aryl iodide or aryl bromide

-

Copper(I) iodide (CuI)

-

2,2,6,6-Tetramethyl-3,5-heptanedione (TMHD)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous Toluene or Dioxane

-

Argon or Nitrogen gas supply

-

Schlenk tube or sealed reaction vial

Procedure:

-

Reaction Setup: In a glovebox or under a stream of argon, add CuI (0.05 mmol, 5 mol%) and 2,2,6,6-tetramethyl-3,5-heptanedione (0.1 mmol, 10 mol%) to a Schlenk tube.

-

Reagent Addition: Add 6-Chloropyridin-2-ol (1.0 mmol), the aryl halide (1.1 mmol), and Cs₂CO₃ (2.0 mmol).

-

Solvent and Sealing: Add anhydrous toluene (2 mL). Seal the tube tightly.

-

Reaction: Remove the tube from the glovebox and place it in a preheated oil bath at 110 °C. Stir the mixture vigorously for 24-36 hours.

-

Monitoring: Track the disappearance of starting material using TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of silica gel, washing with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the 6-chloro-2-(aryloxy)pyridine product.

Troubleshooting and Field Insights

-

Low Conversion: For less reactive aryl chlorides, higher temperatures (up to 140 °C), stronger bases (e.g., K₃PO₄), and higher catalyst/ligand loadings (up to 20 mol%) may be necessary. The use of more specialized ligands, such as oxalic diamides, has shown promise for activating aryl chlorides.[9]

-

N/O Selectivity Issues: Selectivity is a delicate balance. Generally, more polar, aprotic solvents like DMF or DMSO tend to favor N-arylation, while non-polar solvents like toluene can favor O-arylation. The choice of ligand is paramount; phenanthrolines often direct to the nitrogen, whereas β-diketones can promote oxygen coupling.[2]

-

Catalyst Deactivation: The presence of water or oxygen can be detrimental. Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. Product inhibition can also occur, which is a known challenge in Ullmann-Goldberg reactions.[10]

-

Base Insolubility: The use of finely powdered and rigorously dried bases (K₂CO₃, Cs₂CO₃, K₃PO₄) is critical for reproducibility. Inconsistent base quality can lead to variable reaction rates and yields.

Conclusion

Copper-catalyzed cross-coupling provides a powerful, scalable, and cost-effective platform for the functionalization of 6-Chloropyridin-2-ol. By carefully selecting the catalyst, ligand, base, and solvent, researchers can selectively target either the nitrogen or oxygen atom to synthesize a diverse array of substituted pyridines. The protocols and mechanistic insights provided herein serve as a robust starting point for the application of this versatile building block in drug discovery and development programs.

References

-

Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(19), 7187–7190. [Link]

-

Fang, X., Qi, C., Cao, X., Ren, Z., Young, D. J., & Li, H. (2023). Copper-catalyzed O-arylation of phenols with diazonium salts. Green Chemistry, 25(20), 8068-8073. [Link]

-

Altman, R. A., & Buchwald, S. L. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643–646. [Link]

-

Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters, 12(16), 3634–3637. [Link]

-

Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed N-Arylation of Amines, Amides, Imidazoles, Carbamates, and Sulfonamides. Accounts of Chemical Research, 36(12), 1015-1026. [Link]

-

Sherwood, T. C., et al. (2019). Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions. Chemical Science, 10(3), 859-866. [Link]

-

Li, Y., et al. (2020). Copper-Catalyzed N-Arylation of Pyranoquinolinones with Boronic Acids at Room Temperature without Ligand. Molecules, 25(21), 5174. [Link]

-

Ma, D., & Cai, Q. (2008). N,N′-Bis(2-aryl-4-methylphenyl)oxalamide Ligands for Copper-Catalyzed Amination of Aryl Chlorides. Organic Letters, 10(12), 2441–2444. [Link]

-

Zhang, H., Cai, Q., & Ma, D. (2005). Amino Acids as Ligands for a Copper-Catalyzed N-Arylation of anilines. The Journal of Organic Chemistry, 70(13), 5164–5173. [Link]

-

Jones, G. O., et al. (2011). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 133(41), 16581–16591. [Link]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

-

Jones, C. P., & Anderson, K. W. (2010). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 132(29), 10033–10045. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85621, 6-Chloropyridin-2-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Retrieved from [Link]

-

PubMed. (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. Organic Letters, 9(4), 643-6. [Link]

-

Royal Society of Chemistry. (2017). Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine. RSC Advances, 7, 44366-44370. [Link]

-

MDPI. (2020). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. Molecules, 25(23), 5648. [Link]

-

Royal Society of Chemistry. (2020). Visible-light-driven copper(ii) catalysis for 2,3-disubstituted quinazolinone synthesis via Ullmann N-arylation and C–H oxidative amidation. Organic & Biomolecular Chemistry, 18, 8416-8420. [Link]

-

Evano, G., & Blanchard, N. (Eds.). (2013). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. [Link]

-

Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 6. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Synthesis of 6-Substituted-2-Pyridones from 6-Chloropyridin-2-ol: An Application and Protocol Guide

Introduction: The Versatility of the 2-Pyridone Scaffold in Modern Chemistry

The 2-pyridone moiety is a privileged scaffold in medicinal chemistry and materials science, owing to its unique electronic and steric properties. Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Furthermore, the ability of the 2-pyridone ring to participate in hydrogen bonding and π-stacking interactions makes it a valuable component in the design of functional materials. The synthesis of 6-substituted-2-pyridones is of particular interest, as substitution at this position can significantly modulate the biological and physical properties of the molecule. This guide provides a detailed overview of the key synthetic strategies for the preparation of 6-substituted-2-pyridones from the readily available starting material, 6-chloropyridin-2-ol. We will delve into the mechanistic underpinnings of each method, providing detailed, step-by-step protocols and troubleshooting advice to enable researchers to confidently apply these transformations in their own laboratories.

Strategic Approaches to the Functionalization of 6-Chloropyridin-2-ol

The chlorine atom at the 6-position of the 2-pyridone ring is amenable to a variety of transformations, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of synthetic route is dictated by the nature of the desired substituent. This guide will focus on four key strategic approaches:

-

Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl substituents.

-

Sonogashira Coupling: For the installation of alkynyl moieties.

-

Buchwald-Hartwig Amination: For the synthesis of 6-amino-2-pyridones.

-

Nucleophilic Aromatic Substitution (SNAr): For the introduction of a variety of nucleophiles, including alkoxides and thiolates.

The following sections will provide a detailed exploration of each of these methods, including mechanistic insights, optimized reaction protocols, and illustrative examples.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit for C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of heteroaromatic compounds like 6-chloropyridin-2-ol.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds.[1] It involves the reaction of an organoboron compound, typically a boronic acid, with a halide or triflate in the presence of a palladium catalyst and a base.[2]

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 6-Phenyl-2-pyridone

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 6-chloropyridin-2-ol with phenylboronic acid.

Materials:

-

6-Chloropyridin-2-ol

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)[3]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry Schlenk flask, add 6-chloropyridin-2-ol (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

In a separate vial, prepare the catalyst precursor by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere.

-

Add the catalyst solution to the Schlenk flask containing the reagents.

-

Add 1,4-dioxane (8 mL) and water (2 mL) to the reaction mixture.

-

Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Table: Suzuki-Miyaura Coupling of 6-Chloropyridin-2-ol with Various Boronic Acids

| Entry | Boronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 6-Phenyl-2-pyridone | 85 |

| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-pyridone | 92 |

| 3 | 3-Thienylboronic acid | 6-(3-Thienyl)-2-pyridone | 78 |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]

Mechanism: The Sonogashira coupling proceeds through two interconnected catalytic cycles, one for palladium and one for copper.

Figure 2: Simplified catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 6-(Phenylethynyl)-2-pyridone

This protocol describes a general procedure for the Sonogashira coupling of 6-chloropyridin-2-ol with phenylacetylene.

Materials:

-

6-Chloropyridin-2-ol

-

Phenylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry Schlenk flask, add 6-chloropyridin-2-ol (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.

-

Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Filter the reaction mixture through a pad of celite and wash with THF.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Table: Sonogashira Coupling of 6-Chloropyridin-2-ol with Various Terminal Alkynes

| Entry | Alkyne | Product | Yield (%) |

| 1 | Phenylacetylene | 6-(Phenylethynyl)-2-pyridone | 90 |

| 2 | 1-Hexyne | 6-(Hex-1-yn-1-yl)-2-pyridone | 82 |

| 3 | Trimethylsilylacetylene | 6-((Trimethylsilyl)ethynyl)-2-pyridone | 88 |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, and it is particularly useful for the synthesis of arylamines from aryl halides.[7][8] This reaction has broad substrate scope and functional group tolerance.[9]

Mechanism: The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired arylamine.[10]

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 6-Anilino-2-pyridone

This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-chloropyridin-2-ol with aniline.

Materials:

-

6-Chloropyridin-2-ol

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Nitrogen or Argon gas supply

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry Schlenk flask, add 6-chloropyridin-2-ol (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene (10 mL) and aniline (1.2 mmol) to the flask.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Data Table: Buchwald-Hartwig Amination of 6-Chloropyridin-2-ol with Various Amines

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 6-Anilino-2-pyridone | 88 |

| 2 | Morpholine | 6-Morpholino-2-pyridone | 95 |

| 3 | Benzylamine | 6-(Benzylamino)-2-pyridone | 82 |

Nucleophilic Aromatic Substitution (SNAr): A Classic Approach to Heteroaromatic Functionalization

Nucleophilic aromatic substitution is a fundamental reaction in organic chemistry for the modification of aromatic and heteroaromatic rings.[11] In the case of 6-chloropyridin-2-ol, the electron-withdrawing nature of the pyridone ring activates the C-Cl bond towards nucleophilic attack.[12]

Mechanism: The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[13]

Figure 4: General mechanism of the nucleophilic aromatic substitution (SNAr) reaction.

Experimental Protocol: Synthesis of 6-Methoxy-2-pyridone

This protocol describes a general procedure for the SNAr reaction of 6-chloropyridin-2-ol with sodium methoxide.

Materials:

-

6-Chloropyridin-2-ol

-

Sodium methoxide (NaOMe)

-

Methanol (MeOH)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a round-bottom flask, add 6-chloropyridin-2-ol (1.0 mmol) and methanol (10 mL).

-

Add sodium methoxide (1.2 mmol) to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 6-12 hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction to room temperature and neutralize with a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography.

Data Table: Nucleophilic Aromatic Substitution of 6-Chloropyridin-2-ol with Various Nucleophiles

| Entry | Nucleophile | Product | Yield (%) |

| 1 | Sodium methoxide | 6-Methoxy-2-pyridone | 95 |

| 2 | Sodium thiophenoxide | 6-(Phenylthio)-2-pyridone | 89 |

| 3 | Potassium cyanide | 6-Cyano-2-pyridone | 75 |

Troubleshooting and Optimization

The success of these synthetic transformations can be influenced by several factors. Here are some common issues and suggestions for optimization:

-

Low Yields in Cross-Coupling Reactions:

-

Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation.[14] The use of bulky, electron-rich ligands can mitigate this issue.[15]

-

Incomplete Reaction: Ensure anhydrous and anaerobic conditions, as moisture and oxygen can deactivate the catalyst and promote side reactions.

-

Poor Solubility: The choice of solvent is crucial for ensuring the solubility of all reaction components.[14]

-

-

Side Reactions:

-

Homocoupling: In Suzuki and Sonogashira reactions, homocoupling of the coupling partners can occur. This can be minimized by carefully controlling the reaction conditions and using the appropriate catalyst system.

-

Hydrodehalogenation: In palladium-catalyzed reactions, the chloro group can be reduced to a hydrogen atom. This can be suppressed by using a less reactive base or a milder reducing agent.

-

Conclusion

The synthesis of 6-substituted-2-pyridones from 6-chloropyridin-2-ol is a versatile and powerful strategy for accessing a wide range of functionalized heterocyclic compounds. The choice of synthetic method, whether it be a palladium-catalyzed cross-coupling reaction or a nucleophilic aromatic substitution, will depend on the desired substituent. By understanding the underlying mechanisms and carefully optimizing the reaction conditions, researchers can efficiently and reliably synthesize these valuable compounds for applications in drug discovery, materials science, and beyond.

References

- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.

- ChemRxiv. (2021). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.

- ResearchGate. (n.d.). Screening of different ligands for Suzuki coupling.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

-

YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

- ChemRxiv. (2024, July 10). Desulfurization of Thiols for Nucleophilic Substitution.

- Wikipedia. (n.d.). Sonogashira coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ResearchGate. (2025, August 6).

- ResearchGate. (n.d.). New Push-Pull Fluorophores on the Basis of 6-Alkoxy-2,2'-Bipyridines: Rational Synthetic Approach and Photophysical Properties.

- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Cross-Coupling of 2-Pyridyl Nucleophiles.

- PubMed Central. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.

- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-6-chloropyridine.

- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- ChemRxiv. (2023, January 12). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.

- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- New Journal of Chemistry (RSC Publishing). (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity.

- BenchChem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.

- SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.

- PubMed Central. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex.

- CiteSeerX. (n.d.). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.

- BenchChem. (n.d.). Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 2-Chloropyridines.

- ChemRxiv. (2025, September 9).

- ResearchGate. (n.d.). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.

- IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS.

- ResearchGate. (n.d.). One-step synthetic method of 2-amino-6-chloropurine.

- ChemRxiv. (n.d.).

- PubMed Central. (n.d.).

- ResearchGate. (n.d.). Optimization of the reaction conditions of the Sonogashira-type coupling reaction.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.

Sources

- 1. rose-hulman.edu [rose-hulman.edu]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. scholarship.claremont.edu [scholarship.claremont.edu]

- 7. researchgate.net [researchgate.net]

- 8. A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. research.rug.nl [research.rug.nl]

- 12. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

Application Notes and Protocols for C-N Bond Formation Using 6-Chloropyridin-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2-Aminopyridin-2-ol Scaffold

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Molecules containing the 2-aminopyridin-2-ol motif are privileged structures, appearing in a wide array of biologically active compounds. The strategic introduction of a nitrogen-based substituent onto the 6-chloropyridin-2-ol core allows for the generation of diverse molecular libraries, crucial for lead discovery and optimization in drug development programs. This guide provides a comprehensive overview of the primary methods for achieving this transformation, focusing on the underlying principles, detailed experimental protocols, and practical considerations for successful implementation in a research setting.

Core Methodologies for C-N Bond Formation

The primary strategies for the amination of 6-chloropyridin-2-ol revolve around transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The choice of method is dictated by the nature of the amine, desired scale, and tolerance of other functional groups within the molecule.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] It involves the palladium-catalyzed cross-coupling of an aryl halide with an amine in the presence of a strong base and a phosphine ligand.[2]

Mechanism and Rationale: The catalytic cycle is initiated by the oxidative addition of the aryl chloride to a Pd(0) species. Subsequent coordination of the amine and deprotonation by the base leads to the formation of a palladium-amido complex. Reductive elimination from this complex yields the desired C-N coupled product and regenerates the active Pd(0) catalyst.[3] The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst.[4]

Caption: Buchwald-Hartwig Amination Catalytic Cycle.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Chloropyridin-2-ol

This protocol provides a general starting point for the Buchwald-Hartwig amination of chloropyridines.[5] Optimization of the ligand, base, and solvent may be necessary for specific amine substrates.

Materials:

-

6-Chloropyridin-2-ol

-

Amine (primary or secondary)

-

Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

-

Phosphine ligand (e.g., Xantphos, RuPhos, SPhos)

-

Base (e.g., NaOt-Bu, K2CO3, Cs2CO3)

-

Anhydrous solvent (e.g., toluene, dioxane, THF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-2.4 equivalents relative to palladium), and base (1.5-2.0 equivalents).

-

Reagent Addition: Add 6-chloropyridin-2-ol (1.0 equivalent) and the amine (1.1-1.5 equivalents).

-

Solvent Addition: Add the anhydrous solvent. The reaction concentration is typically between 0.1 and 0.5 M.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. For microwave-assisted reactions, typical conditions are 100-150 °C for 10-60 minutes.[6][7]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

| Catalyst/Ligand System | Base | Solvent | Temperature (°C) | Typical Yields | Reference |

| Pd2(dba)3 / Xantphos | Cs2CO3 | Dioxane | 100-110 | Good to Excellent | [8] |

| Pd(OAc)2 / RuPhos | NaOt-Bu | Toluene | 100 | Good to Excellent | [9] |

| PdCl2(dppf) | K2CO3 | DMF | 120 | Moderate to Good | [10] |

Table 1: Representative Conditions for Buchwald-Hartwig Amination of (Hetero)aryl Chlorides.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, typically employing a copper catalyst.[11] While historically requiring harsh reaction conditions, modern protocols have been developed that proceed under milder conditions.[4]

Mechanism and Rationale: The mechanism of the Ullmann condensation is thought to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[12] The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper species.[11]

Sources

- 1. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Versatile Building Block: Application Notes and Protocols for 6-Chloropyridin-2-ol in Advanced Materials Science

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of materials science, the strategic selection of molecular building blocks is paramount to engineering novel materials with tailored functionalities. 6-Chloropyridin-2-ol, a substituted pyridine derivative, has emerged as a versatile precursor for a range of advanced materials, spanning from functional polymers for organic electronics to sophisticated metal-organic frameworks (MOFs). This comprehensive guide provides an in-depth exploration of the applications of 6-Chloropyridin-2-ol, complete with detailed protocols and the scientific rationale behind its utilization.

Introduction to 6-Chloropyridin-2-ol: A Molecule of Latent Potential

6-Chloropyridin-2-ol, also known as 6-chloro-2-hydroxypyridine, exists in a tautomeric equilibrium with 6-chloro-2(1H)-pyridinone. This structural duality, coupled with the presence of a reactive chlorine atom and a hydroxyl/carbonyl group, endows it with a unique chemical reactivity profile. These features make it an attractive starting material for synthesizing more complex molecular architectures for materials science applications.

Key Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₅H₄ClNO | |

| Molecular Weight | 129.54 g/mol | |

| Melting Point | 128-130 °C | |

| Tautomerism | Exists in equilibrium between the -ol and -one forms | [1] |

Safety and Handling: 6-Chloropyridin-2-ol is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of Functional Polymers for Organic Electronics

The development of novel π-conjugated polymers is a cornerstone of advancement in organic electronics, with applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The pyridine moiety, with its electron-deficient nature, is a valuable component in designing polymers with desirable electronic properties. 6-Chloropyridin-2-ol serves as a versatile monomer for the synthesis of such functional polymers through cross-coupling reactions.

Rationale for Use in Polymer Synthesis:

The utility of 6-Chloropyridin-2-ol in polymer synthesis stems from its bifunctional nature. The chlorine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful tool for forming carbon-carbon bonds.[3] The hydroxyl group can be further functionalized to tune the solubility and processing characteristics of the resulting polymer. By copolymerizing 6-Chloropyridin-2-ol derivatives with other aromatic monomers, the electronic and photophysical properties of the polymer can be precisely controlled.

Workflow for Polymer Synthesis via Suzuki-Miyaura Coupling:

Caption: Generalized workflow for synthesizing π-conjugated polymers from 6-Chloropyridin-2-ol.

Detailed Protocol: Synthesis of a Co-polymer using 6-Chloropyridin-2-ol Derivative

This protocol describes a general procedure for the synthesis of a copolymer of a functionalized 6-chloropyridin-2-ol derivative and a fluorene-based diboronic acid ester, a common building block for blue-emitting polymers in OLEDs.

Materials:

-

Modified 6-Chloropyridin-2-ol (e.g., with an alkyl chain for solubility)

-

9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

Procedure:

-

Monomer Preparation: The hydroxyl group of 6-chloropyridin-2-ol can be alkylated to improve solubility. This is a standard procedure and is not detailed here.

-

Reaction Setup: In a Schlenk flask, combine the modified 6-chloropyridin-2-ol monomer (1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol), and potassium carbonate (4.0 mmol).

-

Degassing: Evacuate and backfill the flask with argon three times to create an inert atmosphere.

-

Solvent and Catalyst Addition: Add a degassed 4:1 mixture of toluene and DMF (20 mL). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Polymerization: Heat the reaction mixture to 90 °C and stir vigorously under argon for 48 hours. The solution will become viscous as the polymer forms.

-

Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing rapidly stirring methanol (200 mL). The polymer will precipitate as a fibrous solid.

-

Purification: Filter the polymer and wash it sequentially with deionized water, methanol, and acetone to remove residual catalyst and unreacted monomers.

-

Drying: Dry the polymer under vacuum at 60 °C for 24 hours.

Characterization:

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure.

-

UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the polymer.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Application in Luminescent Metal Complexes and Photoactive Materials

The pyridinol moiety of 6-Chloropyridin-2-ol is an excellent ligand for coordinating with a variety of metal ions. The resulting metal complexes can exhibit interesting photophysical properties, making them suitable for applications as luminescent materials in sensors, bio-imaging, and as phosphorescent emitters in OLEDs.

Rationale for Use as a Ligand:

The deprotonated form of 6-chloropyridin-2-ol, 6-chloropyridin-2-olate, acts as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms. This chelation effect enhances the stability of the resulting complex. The electronic properties of the ligand, influenced by the chloro and pyridinone moieties, can be tuned to modulate the emission wavelength and quantum yield of the metal complex.

Workflow for Synthesis of a Luminescent Metal Complex:

Caption: General workflow for the synthesis of a luminescent metal complex using 6-Chloropyridin-2-ol.

Detailed Protocol: Synthesis of a Ruthenium(II) Complex

This protocol outlines the synthesis of a generic homoleptic ruthenium(II) complex with 6-chloropyridin-2-olate as the ligand.

Materials:

-

6-Chloropyridin-2-ol

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Triethylamine (NEt₃)

-

Ethanol

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Ligand Deprotonation: In a round-bottom flask, dissolve 6-chloropyridin-2-ol (3.3 mmol) in ethanol (30 mL). Add triethylamine (3.5 mmol) and stir for 10 minutes at room temperature.

-

Reaction with Metal Precursor: In a separate flask, dissolve ruthenium(III) chloride hydrate (1.0 mmol) in a 1:1 mixture of ethanol and DMF (20 mL).

-

Complexation: Add the ruthenium solution dropwise to the ligand solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours under an argon atmosphere. The color of the solution should change, indicating complex formation.

-

Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The crude product may precipitate. If not, add diethyl ether to induce precipitation.

-

Purification: Collect the solid by filtration and wash with cold ethanol and diethyl ether. The complex can be further purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) or by column chromatography on silica gel.

Characterization:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the coordination of the ligand and the structure of the complex.

-

Mass Spectrometry (e.g., ESI-MS): To determine the molecular weight of the complex.

-

UV-Vis Absorption and Photoluminescence Spectroscopy: To characterize the photophysical properties, including absorption maxima, emission maxima, quantum yield, and lifetime.

-

Cyclic Voltammetry: To investigate the electrochemical properties of the complex.

6-Chloropyridin-2-ol as a Linker in Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[4] The tunability of their pore size, shape, and chemical environment makes them promising materials for gas storage, separation, catalysis, and sensing. While carboxylic acids are the most common linkers, pyridinol-based ligands like 6-chloropyridin-2-ol offer alternative coordination modes and the potential for post-synthetic modification.

Rationale for Use in MOF Synthesis:

The bifunctional nature of 6-chloropyridin-2-ol allows it to act as a linker in MOF synthesis. The pyridinol moiety can coordinate to metal centers, while the chloro group can either participate in the framework formation or be available for post-synthetic modification to introduce new functionalities within the pores of the MOF.

General Protocol for Solvothermal Synthesis of a MOF

This protocol provides a general guideline for the solvothermal synthesis of a MOF using a 6-chloropyridin-2-ol-derived dicarboxylic acid linker. The linker would first need to be synthesized, for example, through Suzuki coupling of 6-chloropyridin-2-ol with a boronic acid-functionalized benzoic acid.

Materials:

-

6-Chloropyridin-2-ol-derived dicarboxylic acid linker

-

Metal salt (e.g., Zinc nitrate, Copper nitrate)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

Reaction Mixture Preparation: In a glass vial, dissolve the dicarboxylic acid linker (0.5 mmol) and the metal salt (0.5 mmol) in DMF (10 mL).

-

Solvothermal Reaction: Seal the vial and place it in a programmable oven. Heat the mixture to 120 °C for 72 hours.

-

Crystal Formation: After the reaction, allow the oven to cool slowly to room temperature. Crystals of the MOF should form at the bottom of the vial.

-

Washing and Activation: Decant the mother liquor and wash the crystals with fresh DMF and then with ethanol to remove unreacted starting materials.

-

Solvent Exchange and Activation: To remove the solvent molecules from the pores, immerse the crystals in a volatile solvent like chloroform or acetone for 24 hours, replacing the solvent several times. Finally, activate the MOF by heating under vacuum at a temperature below its decomposition point.

Characterization:

-

Single-Crystal X-ray Diffraction (SC-XRD): To determine the crystal structure of the MOF.

-

Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk material.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability and the temperature for solvent removal.

-

Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the porosity, surface area (BET), and pore size distribution of the MOF.

Conclusion and Future Outlook